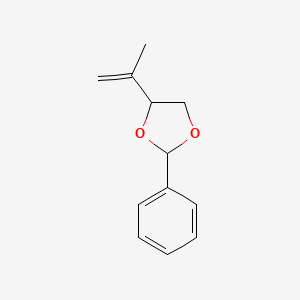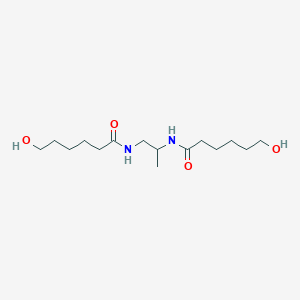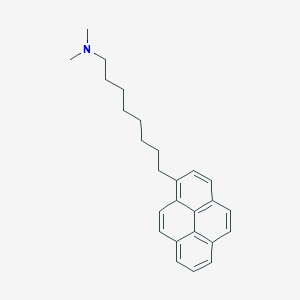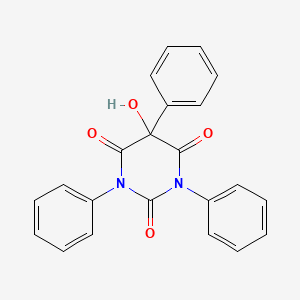
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- is a complex organic compound that belongs to the class of pyrimidinetriones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- typically involves multi-step organic reactions. One common method might include the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydroxylated or aminated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: A simpler analog without the hydroxy and triphenyl groups.
5-Hydroxy-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar structure but lacks the triphenyl groups.
1,3,5-Triphenyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar but without the hydroxy group.
Uniqueness
The presence of the hydroxy and triphenyl groups in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity, distinguishing it from its simpler analogs.
Propriétés
Numéro CAS |
103929-61-9 |
|---|---|
Formule moléculaire |
C22H16N2O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-hydroxy-1,3,5-triphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H16N2O4/c25-19-22(28,16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15,28H |
Clé InChI |
AAQUSUQNRQDBRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
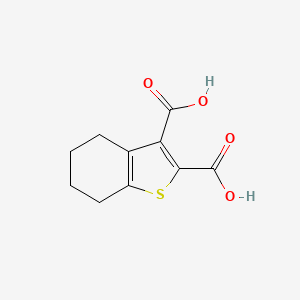
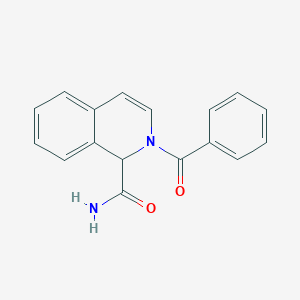
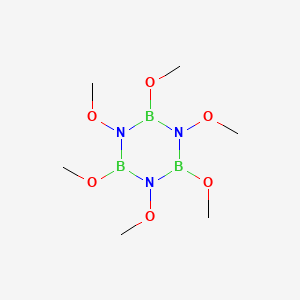
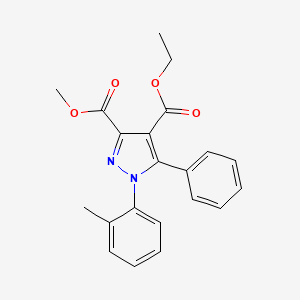
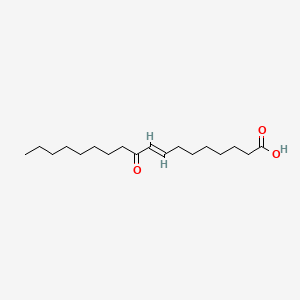
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
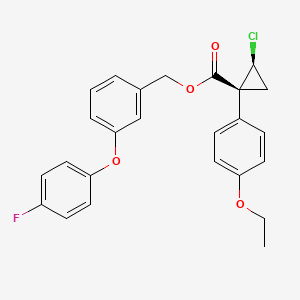
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
